4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane

概要

説明

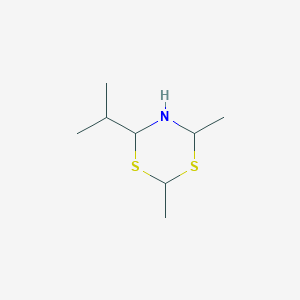

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is an organic compound with the molecular formula C8H17NS2. It is a member of the dithiazine family, characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of dimethyl dithiocarbamate with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the dithiazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

化学反応の分析

Types of Reactions: 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its corresponding thiol or amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted dithiazines depending on the nucleophile used.

科学的研究の応用

Flavoring Agents

One of the primary applications of 4-isopropyl-2,6-dimethyl-1,3,5-dithiazinane is as a flavoring agent in the food industry. Its unique taste profile has made it valuable in enhancing the flavor of various food products. The compound has been noted for imparting cocoa-like, meaty, and nutty flavors, making it suitable for use in savory dishes and snacks.

Case Study: Flavor Profile Analysis

A study conducted on the flavor profile of various compounds including this compound demonstrated its effectiveness in mimicking complex flavors found in natural foods. Sensory evaluations indicated a significant preference for products containing this compound over those without it.

Pharmaceutical Applications

The pharmaceutical potential of this compound is under investigation due to its biological activity. Research suggests that the compound may interact with various biochemical pathways and could serve as an inhibitor or activator in enzymatic reactions.

Biochemical Interaction Studies

Research has shown that this compound can influence metabolic processes by interacting with enzymes. For instance:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways.

- Potential Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug development targeting specific diseases.

Industrial Applications

Apart from its culinary and pharmaceutical uses, this compound may have applications in industrial processes where sulfur-containing compounds are beneficial. Its unique properties could be leveraged in:

- Chemical Synthesis : As a reagent or intermediate in chemical reactions.

- Materials Science : Potential applications in creating novel materials with specific properties due to its sulfur-nitrogen framework.

作用機序

The mechanism of action of 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the dithiazine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, impacting cellular redox states and signaling pathways .

類似化合物との比較

- Dihydro-2-isopropyl-4,6-dimethyl-4H-1,3,5-dithiazine

- Dihydro-4-isopropyl-2,6-dimethyl-4H-1,3,5-dithiazine

- Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine

Comparison: 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is unique due to its specific substitution pattern on the dithiazine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and redox properties, making it a valuable compound for specific applications .

生物活性

4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane is a sulfur-containing heterocyclic compound characterized by its unique six-membered ring structure that includes nitrogen and sulfur atoms. This compound belongs to the dithiazine family, known for their diverse chemical properties and biological activities. The molecular formula for this compound is . Understanding its biological activity is crucial for exploring potential applications in pharmaceuticals and other fields.

The compound features two methyl groups and an isopropyl group attached to the dithiazine ring, which contributes to its distinctive physical and chemical characteristics. The presence of sulfur and nitrogen atoms influences its reactivity and interaction with biological systems .

This compound interacts with various molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the dithiazine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, it can undergo redox reactions that impact cellular redox states and signaling pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has been shown to act as an antioxidant in various experimental models. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress.

- Enzyme Interaction : Studies suggest that it can act as both an inhibitor and an activator of specific enzymes depending on the biochemical context .

- Metabolic Influence : Interaction studies indicate that the compound may influence metabolic processes by participating in various biochemical pathways .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Dietary Study in Rats : A 14-day dietary study assessed the no-observed-effect level (NOEL) for related dithiazine compounds. The NOEL was determined to be 11 mg/kg body weight per day for mixtures including this compound .

- Antioxidant Efficacy : In vitro assays demonstrated significant antioxidant activity compared to standard antioxidants. This suggests potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds in the dithiazine family:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Isopropyl-4,6-dimethyl-1,3,5-dithiazine | Similar dithiazine structure | Different positioning of isopropyl and methyl groups |

| 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine | Contains isobutyl instead of isopropyl | Variations in side chain length affecting properties |

| 4-Methylthiazole | Thiazole ring structure | Lacks sulfur atoms compared to dithiazines |

These compounds exhibit varying degrees of biological activity due to differences in their side chains and ring structures. The unique arrangement of substituents in this compound contributes to its distinct properties compared to these similar compounds .

特性

IUPAC Name |

2,4-dimethyl-6-propan-2-yl-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS2/c1-5(2)8-9-6(3)10-7(4)11-8/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYZCFJVKLILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(S1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192603 | |

| Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; peanuty, meaty, cocoa-like odour | |

| Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

104.00 to 115.00 °C. @ 1.70 mm Hg | |

| Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.951-0.959 | |

| Record name | 2-Isopropyl-4,6-dimethyl and 4-Isopropyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/980/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104691-41-0 | |

| Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104691-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropyl-2,6-dimethyl-1,3,5-dithiazinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104691410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-2,4-dimethyl-6-(1-methylethyl)-4H-1,3,5-dithiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3KSN48ZFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-6-isopropyl-2,4-dimethyl-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。